4-Chloromethyl-2-(4-fluoro-3-methoxyphenyl)-5-methyloxazole
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Overview
Description
4-Chloromethyl-2-(4-fluoro-3-methoxyphenyl)-5-methyloxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a chloromethyl group, a fluoro-methoxyphenyl group, and a methyloxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-2-(4-fluoro-3-methoxyphenyl)-5-methyloxazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Fluoro-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the oxazole ring with a fluoro-methoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Chloromethylation: The final step involves the introduction of the chloromethyl group. This can be done using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloromethyl-2-(4-fluoro-3-methoxyphenyl)-5-methyloxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amine derivative.
Scientific Research Applications
4-Chloromethyl-2-(4-fluoro-3-methoxyphenyl)-5-methyloxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloromethyl-2-(4-fluoro-3-methoxyphenyl)-5-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethyl-2-(4-fluorophenyl)-5-methyloxazole: Similar structure but lacks the methoxy group.
4-Chloromethyl-2-(3-methoxyphenyl)-5-methyloxazole: Similar structure but lacks the fluoro group.
4-Chloromethyl-2-(4-fluoro-3-methoxyphenyl)-5-ethyloxazole: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
4-Chloromethyl-2-(4-fluoro-3-methoxyphenyl)-5-methyloxazole is unique due to the presence of both the fluoro and methoxy groups on the phenyl ring, as well as the chloromethyl group on the oxazole ring. These functional groups confer specific chemical properties and reactivity that distinguish it from similar compounds.
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO2/c1-7-10(6-13)15-12(17-7)8-3-4-9(14)11(5-8)16-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTCHSVNMWSHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)F)OC)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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